molecular formula C7H15NO3 B1173367 SOLOPHENYL BORDEAUX A2BL CAS No. 12239-50-8

SOLOPHENYL BORDEAUX A2BL

Cat. No.: B1173367
CAS No.: 12239-50-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SOLOPHENYL BORDEAUX A2BL: is a direct dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its excellent lightfastness and washfastness properties, making it a popular choice for coloring fabrics. The compound is also referred to as C.I. Direct Red 92 and has the chemical formula C_32H_20N_6Na_4O_14S_4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SOLOPHENYL BORDEAUX A2BL involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically takes place in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst. The diazotized intermediate is then coupled with a naphthol derivative to form the final dye compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The dye is then isolated through filtration, washed to remove impurities, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: SOLOPHENYL BORDEAUX A2BL primarily undergoes substitution reactions due to the presence of aromatic rings in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction typically results in the formation of colorless leuco compounds .

Scientific Research Applications

SOLOPHENYL BORDEAUX A2BL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SOLOPHENYL BORDEAUX A2BL involves its interaction with the fibers or materials it is used to dye. The dye molecules form strong ionic and hydrogen bonds with the hydroxyl groups present in cellulosic fibers, leading to the formation of a stable dye-fiber complex. This interaction is facilitated by the presence of sulfonic acid groups in the dye, which enhance its solubility and affinity for the fibers .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its superior lightfastness and washfastness, making it particularly suitable for applications where long-term color retention is essential. Its ability to form strong bonds with cellulosic fibers also contributes to its widespread use in the textile industry .

Properties

CAS No.

12239-50-8

Molecular Formula

C7H15NO3

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.